molecular formula C6H10N2O3 B093123 N-(2-Amino-2-oxoethyl)-3-oxobutyramide CAS No. 19206-95-2

N-(2-Amino-2-oxoethyl)-3-oxobutyramide

Cat. No.: B093123
CAS No.: 19206-95-2
M. Wt: 158.16 g/mol
InChI Key: RNRMBJKSBHBTFK-UHFFFAOYSA-N
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Description

N-(2-Amino-2-oxoethyl)-3-oxobutyramide is an organic compound featuring a 3-oxobutyramide backbone substituted with a 2-amino-2-oxoethyl group. The 3-oxobutyramide moiety is critical for its reactivity, enabling applications in organic synthesis, dyes, and materials science. The amino-oxoethyl group may enhance solubility or facilitate hydrogen bonding, distinguishing it from related compounds .

Properties

CAS No.

19206-95-2

Molecular Formula

C6H10N2O3

Molecular Weight

158.16 g/mol

IUPAC Name

N-(2-amino-2-oxoethyl)-3-oxobutanamide

InChI

InChI=1S/C6H10N2O3/c1-4(9)2-6(11)8-3-5(7)10/h2-3H2,1H3,(H2,7,10)(H,8,11)

InChI Key

RNRMBJKSBHBTFK-UHFFFAOYSA-N

SMILES

CC(=O)CC(=O)NCC(=O)N

Canonical SMILES

CC(=O)CC(=O)NCC(=O)N

Other CAS No.

19206-95-2

Origin of Product

United States

Comparison with Similar Compounds

N-(2,4-Dimethylphenyl)-3-oxobutyramide

  • Structure : The amide nitrogen is substituted with a 2,4-dimethylphenyl group.
  • CAS Number : Catalog # sc-228631 (priced at $300/250 g) .
  • Applications: Used in organic synthesis and molecular dynamics studies. Serves as a precursor for novel synthetic strategies due to its steric and electronic properties.
  • Key Difference : The aromatic dimethyl group enhances stability but reduces water solubility compared to aliphatic substituents.

Azo Dye Derivatives Containing 3-Oxobutyramide

  • Example : 2,2'-[(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutyramide]
  • Structure : Complex azo-bridged compound with chloro and methoxy substituents.
  • Applications :
    • Primarily used in dyes and pigments for textiles and industrial coatings.
    • Market data (2019–2046) indicates significant consumption in Asia and Europe, with over 9,700 spreadsheets tracking its global use .
  • Key Difference: The azo linkage and aromatic chloro groups confer thermal stability and vivid coloration, unlike non-azo analogs.

N-(2-Ethylhexyl)-3-oxobutyramide

  • CAS Number : 585-74-0 .
  • Structure : Branched aliphatic (2-ethylhexyl) substituent.
  • Applications : Likely used in polymer additives or surfactants due to its hydrophobic chain.
  • Key Difference: The ethylhexyl group improves lipid solubility, making it suitable for non-polar matrices.

Structural and Functional Analysis

Table 1: Comparative Overview of 3-Oxobutyramide Derivatives

Compound Name Substituent Key Properties Primary Application Reference
N-(2-Amino-2-oxoethyl)-3-oxobutyramide 2-Amino-2-oxoethyl High polarity, H-bonding (Inferred) Biomedical research -
N-(2,4-Dimethylphenyl)-3-oxobutyramide 2,4-Dimethylphenyl Aromatic stability Organic synthesis
Azo dye derivative (e.g., from ) Chloro/methoxy groups Thermal stability, color Dyes and pigments
N-(2-Ethylhexyl)-3-oxobutyramide 2-Ethylhexyl Hydrophobicity Industrial additives

Research Findings and Market Insights

  • Synthetic Utility : Aliphatic 3-oxobutyramides (e.g., ethylhexyl derivatives) are easier to synthesize via direct amidation, while aryl-substituted variants require coupling agents or catalysts .
  • Market Trends: Azo-linked 3-oxobutyramides dominate the dye sector, with a projected compound annual growth rate (CAGR) of 3.8% (2020–2046) due to demand in emerging economies .
  • Biomedical Potential: Amino-oxoethyl substituents (as in the target compound) are hypothesized to improve biocompatibility, warranting further study for drug delivery systems.

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